N-(3,4-difluorophenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-difluorophenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a difluorophenyl group and an oxobenzoindole moiety, which contribute to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-difluorophenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.
Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable difluorobenzene derivative reacts with a nucleophile.
Acetylation: The final step involves the acetylation of the indole nitrogen with an acylating agent such as acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-difluorophenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace one or both fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms with hydrogenated functional groups.
Substitution: Substituted products with nucleophiles replacing fluorine atoms.
Scientific Research Applications
N-(3,4-difluorophenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(3,4-difluorophenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by occupying their active sites or alter receptor functions by binding to their ligand-binding domains. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
N-(3,4-difluorophenyl)-2-(2-oxoindolin-1-yl)acetamide: Similar structure but lacks the benzo[cd]indole moiety.
N-(3,4-difluorophenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)propionamide: Similar structure with a propionamide group instead of an acetamide group.
Uniqueness
N-(3,4-difluorophenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide is unique due to its specific combination of the difluorophenyl group and the oxobenzoindole moiety. This combination imparts distinct chemical properties, such as enhanced stability and specific reactivity patterns, making it valuable for targeted scientific applications.
Properties
IUPAC Name |
N-(3,4-difluorophenyl)-2-(2-oxobenzo[cd]indol-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12F2N2O2/c20-14-8-7-12(9-15(14)21)22-17(24)10-23-16-6-2-4-11-3-1-5-13(18(11)16)19(23)25/h1-9H,10H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYZQAFQFBHURGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)N(C3=CC=C2)CC(=O)NC4=CC(=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.